The compound is primarily synthesized in laboratory settings for research purposes, particularly in medicinal chemistry and biological studies. It belongs to the broader category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid typically involves several steps:
The molecular structure of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid can be described as follows:
2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid participates in several types of chemical reactions:
The mechanism of action for 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid primarily relates to its biological activity:
The applications of 2-(2-Methoxy-phenylamino)-thiazole-4-carboxylic acid span various fields:
Thiazole derivatives have been integral to pharmaceutical development since the 19th century, with their discovery by Hantzsch and Weber in 1887 marking the inception of this privileged scaffold. The inherent aromaticity of the thiazole ring—a five-membered heterocycle containing both nitrogen and sulfur atoms—confers exceptional metabolic stability and electronic diversity, enabling diverse biological interactions. Early applications centered on antimicrobial agents, exemplified by sulfathiazole (introduced in the 1940s), which targeted Gram-positive pathogens through folate pathway inhibition [1]. The latter half of the 20th century witnessed an expansion into antivirals (e.g., ritonavir’s thiazole-containing backbone for HIV protease inhibition) and anti-inflammatories (e.g., fentiazac) [1] [8]. Contemporary drug discovery leverages thiazoles in kinase inhibitors (e.g., dabrafenib) and metabolic agents (e.g., teneligliptin), underscoring their versatility. Approximately 18 FDA-approved drugs now incorporate this core, reflecting its sustained relevance in addressing drug resistance and underexplored therapeutic targets [1] [4].
Table 1: Clinically Approved Thiazole-Containing Therapeutics
Drug Name | Therapeutic Class | Biological Target | Indication |
---|---|---|---|
Sulfathiazole | Antibacterial | Dihydropteroate synthase | Bacterial infections |
Ritonavir | Antiviral | HIV-1 protease | HIV/AIDS |
Dabrafenib | Antineoplastic | BRAF kinase | Melanoma |
Cefazolin | β-Lactam antibiotic | Penicillin-binding proteins | Surgical prophylaxis |
Teneligliptin | Antidiabetic | DPP-4 enzyme | Type 2 diabetes |
The 2-amino-thiazole-4-carboxylic acid scaffold serves as a synthetically adaptable molecular framework with distinct physicochemical and electronic properties. Key features include:
Table 2: Physicochemical Properties of 2-Amino-thiazole-4-carboxylic Acid
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C~4~H~4~N~2~O~2~S | Elemental analysis [7] |
Molecular weight | 144.15 g/mol | Mass spectrometry |
Melting point | 245–249°C | Differential scanning calorimetry |
Aqueous solubility (pH 7) | 12.3 mg/mL | Shake-flask method [9] |
log P (Octanol/water) | -0.45 | Chromatographic measurement |
pKa (COOH) | 3.78 ± 0.10 | Potentiometric titration |
pKa (NH₂) | 6.21 ± 0.05 | Potentiometric titration |
The 2-methoxy-phenylamino group at the thiazole C-2 position profoundly influences target selectivity and binding affinity through steric, electronic, and conformational effects:
Table 3: Impact of C-2 Substituents on Thiazole Bioactivity
Substituent | Target | Key Interaction | Biological Outcome |
---|---|---|---|
2-Methoxy-phenylamino | DNA minor groove | H-bond with G-C base pairs | MIC = 7.81 µg/mL vs. C. albicans |
2-Methoxy-phenylamino | PI3Kα | H-bond with Val851; π-stacking with Trp | IC~50~ = 0.086 µM [10] |
Unsubstituted phenyl | mtFabH | Hydrophobic packing | 4-fold ↓ activity vs. methoxy analog |
4-Nitrophenyl | mTOR | Polar interaction with Asp2195 | IC~50~ = 0.221 µM [10] |
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5